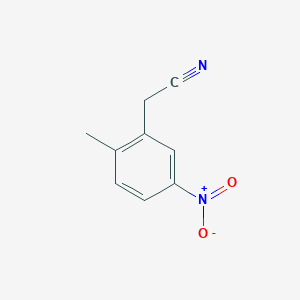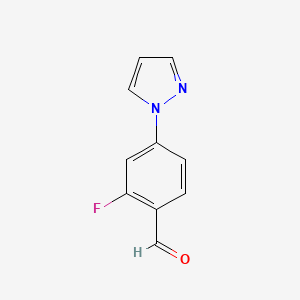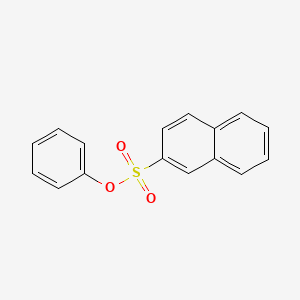
2-Cyanophenyl cyclobutyl ketone
Vue d'ensemble
Description
“2-Cyanophenyl cyclobutyl ketone” is a chemical compound with the CAS Number: 898790-46-0 . It has a molecular weight of 185.23 and its IUPAC name is 2-(cyclobutylcarbonyl)benzonitrile . It appears as a golden oil .
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, such as this compound, can be achieved through a sequential C−H/C−C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .
Molecular Structure Analysis
The linear formula of this compound is C12H11NO . The Inchi Code is 1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2 .
Chemical Reactions Analysis
The [2 + 2] photocycloaddition is a key reaction in the synthesis of cyclobutanes . This reaction is frequently used and involves two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.23 . It appears as a golden oil .
Applications De Recherche Scientifique
Activation and Catalysis
- Activation of Chiral (Salen)AlCl Complex : This study focuses on the use of phosphoranes as Lewis bases to activate chiral (salen)AlCl complexes, enhancing their electrophilicity for asymmetric ketone cyanosilylation. This process is crucial for producing chiral conjugated dienes and enynes from α,β,γ,δ-unsaturated enones, highlighting a significant application in chemical synthesis (Zeng et al., 2016).
Enantioselective Hydrogenation
- Enantioselective Hydrogenation of Ketones : Another study discusses the use of TunePhos/diamine-Ru(II) complex, combined with t-BuOK, to catalyze the enantioselective hydrogenation of various ketones, including cyclopropyl ketones. This method achieves high reactivity and excellent enantioselectivities, which is significant for pharmaceutical and fine chemical synthesis (Li et al., 2009).
Cycloaddition Reactions
- [2+2] Cycloaddition of Alkenyl Sulfide with α,β-Unsaturated Ketone : This research presents a method to produce 2-phenylthiocyclobutyl ketones through the reaction of alkenyl sulfides with α,β-unsaturated ketones. This approach offers a convenient route to 1-cyclobutenyl ketones, which are valuable intermediates in organic synthesis (Takeda et al., 1986).
Synthetic Applications
- Synthesis of Dihydropyrroles and Pyrroles : Research by Wurz and Charette explores the use of 1-nitro- and 1-cyano-cyclopropyl ketones, prepared from cyclopropanation reactions, as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This demonstrates a method for accessing densely functionalized pyrroles, which are important in medicinal chemistry (Wurz & Charette, 2005).
Photoreactions of Ketones
- Type II Photoreactions of Ketones : A study by Turro, Liu, and Chow uses the solvent sensitivity of Type II reaction in ketones to investigate detergent solutions. This research provides insight into the behavior of ketones in different environments, which can be valuable for understanding the dynamics of ketone-based reactions in various solvents (Turro et al., 1977).
Annulation Reactions
- α, α′ - Annulation Reaction of Enamines : The study by Frontier et al. discusses the reactions of enamines generated from cyclic ketones with chloromethyl and iodomethyl vinyl ketone, leading to bridged ring diketones. This highlights a novel method for constructing complex molecular architectures (Frontier et al., 1998).
Mécanisme D'action
The mechanism of action for the synthesis of 2-Cyanophenyl cyclobutyl ketone involves a sequential C−H/C−C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization .
Orientations Futures
The synthesis of 1,3-disubstituted cyclobutane building blocks, such as 2-Cyanophenyl cyclobutyl ketone, is an area of ongoing research . The development of novel methods for the diastereocontrolled synthesis of these compounds is a key focus . These compounds are emerging scaffolds in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates .
Propriétés
IUPAC Name |
2-(cyclobutanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCOLIJMDKKMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642516 | |
| Record name | 2-(Cyclobutanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-46-0 | |
| Record name | 2-(Cyclobutylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclobutanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



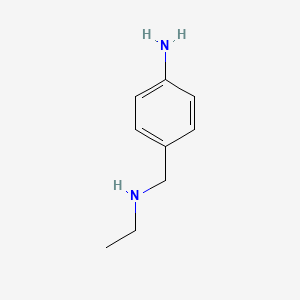
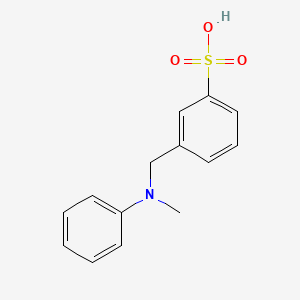

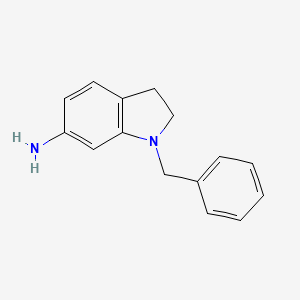

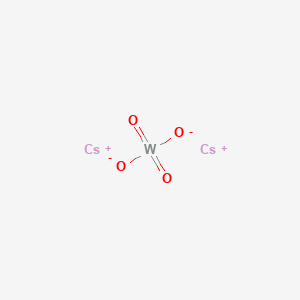
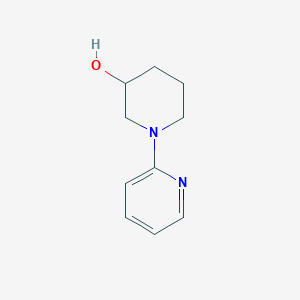
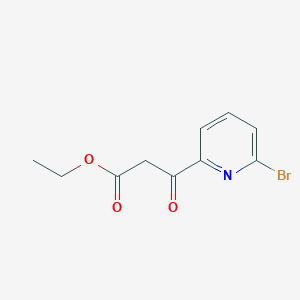


![2-Amino-5-[(2-bromoacryloyl)amino]benzene-1-sulfonic acid](/img/structure/B1613008.png)
